molecular formula C14H20N2O4S B2476929 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 941891-01-6

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2476929
CAS No.: 941891-01-6
M. Wt: 312.38
InChI Key: SCGWFEQBWQBVHN-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a methoxy group.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-12(13(10-11)20-2)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGWFEQBWQBVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of 3-methoxy-4-nitrophenylpropane-1-sulfonamide with pyrrolidine under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled pH environments. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonamide group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which can result in distinct chemical and biological properties.

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide functional group attached to a propane chain, with a methoxy group and a pyrrolidinyl moiety. Its structural uniqueness positions it as a candidate for various therapeutic applications, particularly in the inhibition of specific enzymes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C13H18N2O3S\text{Chemical Formula C}_{13}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound exhibits several key properties:

  • Molecular Weight : 282.36 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound primarily involves its interaction with carbonic anhydrase (CA) enzymes. These enzymes are crucial for various physiological processes, including respiration and renal function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of CA, leading to enzyme inhibition, which is beneficial in treating conditions such as glaucoma and edema.

Inhibition of Carbonic Anhydrase

Research indicates that this compound effectively inhibits carbonic anhydrase activity. This inhibition can lead to therapeutic effects in various medical conditions:

  • Glaucoma : Reduces intraocular pressure.
  • Epilepsy : May assist in controlling seizures through modulation of bicarbonate levels.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • A549 (Lung Cancer)

In vitro studies demonstrated that treatment with this compound resulted in:

  • Induction of apoptosis (programmed cell death).
  • Cell cycle arrest, particularly accumulation in the sub-G1 phase, indicating increased apoptotic activity .

Cytotoxicity Assays

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via Bcl-2 downregulation
A54920Cell cycle arrest and apoptosis

These results indicate that the compound is more effective against MCF-7 cells compared to A549 cells, suggesting a selective action that could be harnessed for targeted cancer therapies.

Molecular Docking Studies

Molecular docking studies have predicted binding affinities between this compound and carbonic anhydrase isoforms. The predicted binding affinity was found to be significant, indicating strong interactions that could lead to effective inhibition of enzyme activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step reactions:

Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination to form the 2-oxopyrrolidine moiety .

Sulfonamide Coupling : Reacting the phenyl intermediate with propane-1-sulfonamide under nucleophilic conditions (e.g., using coupling agents like EDC/HOBt) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

  • Key Intermediates :

  • 3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline (core aromatic intermediate).
  • Propane-1-sulfonyl chloride (sulfonylation reagent).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H NMR : Methoxy singlet (~δ 3.8 ppm), pyrrolidinone NH (~δ 8.2 ppm, broad), and sulfonamide protons (δ 1.5–2.5 ppm for propane chain) .
  • ¹³C NMR : Carbonyl (C=O) at ~δ 175 ppm, methoxy carbon (~δ 55 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) to resolve crystal structure and validate stereochemistry .

Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?

  • Methodology :

  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to quantify purity (>98%) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) .
  • Accelerated Stability Studies : Exposure to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) to identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodology :

  • Functional Group Modifications :
  • Replace methoxy with ethoxy or halogens to assess electronic effects on receptor binding .
  • Substitute pyrrolidinone with piperidone to alter ring strain and hydrogen-bonding capacity .
  • Biological Assays :
  • Enzyme Inhibition : IC₅₀ measurements against target kinases or proteases (e.g., fluorescence-based assays) .
  • Cellular Uptake : LC-MS quantification in cell lysates to correlate structural changes with permeability .
    • SAR Table :
ModificationBiological Activity (IC₅₀, nM)Solubility (µg/mL)
Methoxy (parent)120 ± 1525
Ethoxy85 ± 1018
Chloro200 ± 305

Q. How should researchers resolve contradictions in reported biological activity data across different assays?

  • Methodology :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends influenced by assay conditions (pH, ionic strength) .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 metabolism and hepatotoxicity .
  • Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels to assess cardiac toxicity risks .
  • Docking Studies : AutoDock Vina to predict interactions with metabolic enzymes (e.g., CYP3A4) .

Q. How can researchers improve solubility without compromising target affinity?

  • Methodology :

  • Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility (e.g., 10x improvement in DMSO/PBS mixtures) .
  • Co-Crystallization : Screen with cyclodextrins or co-solvents (PEG 400) to stabilize amorphous forms .
  • Salt Formation : React with HCl or sodium bicarbonate to generate ionic species with higher solubility .

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